Lansoprazole-13C6
Description
Theoretical Framework for Isotopic Tracers in Chemical Biology
Isotopic tracers are variants of an element that possess the same number of protons but a different number of neutrons. musechem.com This difference in neutron count results in a different atomic mass but does not significantly alter the chemical properties of the molecule. amerigoscientific.com The fundamental principle behind their use is that a biological system treats the isotopically labeled molecule almost identically to its unlabeled counterpart.
By introducing a molecule labeled with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), into a system, researchers can track its fate. longdom.org Analytical instruments, primarily mass spectrometers, can differentiate between the labeled and unlabeled molecules based on their mass difference. amerigoscientific.com This allows for the precise quantification and tracking of metabolic pathways, the determination of analyte concentrations, and the study of biochemical kinetics without perturbing the system's natural state. nih.govresearchgate.net
Role of Stable Isotope-Labeled Compounds in Advancing Drug Discovery and Development Methodologies
The application of stable isotope-labeled compounds is integral to modern drug discovery and development, particularly in the study of a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com These labeled compounds serve several critical functions:
Metabolism Studies: They are used to trace the metabolic fate of a drug, enabling the identification and quantification of its metabolites.
Pharmacokinetic Analysis: By tracking the concentration of the labeled drug in biological fluids over time, researchers can accurately determine key pharmacokinetic parameters. nih.gov
Bioavailability Studies: Labeled compounds are essential in determining the fraction of an administered drug that reaches the systemic circulation.
Internal Standards: They are considered the gold standard for use as internal standards in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) assays, due to their ability to correct for sample preparation variability and matrix effects. ukisotope.com
Overview of Proton Pump Inhibitor Research and the Strategic Utility of Isotopic Labeling
Proton pump inhibitors (PPIs) are a class of drugs that profoundly reduce gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. nih.gov Lansoprazole (B1674482) is a prominent member of this class. nih.gov The metabolism of PPIs is complex and primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4. clinpgx.orgwikipedia.org This enzymatic clearance can vary significantly between individuals due to genetic polymorphisms in these enzymes. nih.gov
Precisely quantify the parent drug and its key metabolites (e.g., 5-hydroxylansoprazole (B1664657) and lansoprazole sulfone) in biological matrices. clinpgx.orgnih.gov
Investigate the stereoselective metabolism of different enantiomers. nih.gov
Study the influence of genetic factors and drug-drug interactions on the metabolic pathways of PPIs. nih.govdrugbank.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14F3N3O2S |
|---|---|
Molecular Weight |
375.32 g/mol |
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2+1,3+1,4+1,5+1,11+1,12+1 |
InChI Key |
MJIHNNLFOKEZEW-SDHHWPBBSA-N |
Isomeric SMILES |
CC1=C(C=CN=C1CS(=O)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2)OCC(F)(F)F |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Lansoprazole ¹³c₆
Strategies for Regioselective ¹³C Isotopic Incorporation
The precise placement of the ¹³C₆ label within the Lansoprazole (B1674482) molecule is paramount for its intended applications. Regioselectivity is achieved through the synthesis of a key intermediate where the six carbon atoms of the benzene ring of the benzimidazole (B57391) core are replaced with their ¹³C isotopes.
Total Synthesis Approaches Utilizing ¹³C-Enriched Building Blocks
The most direct and widely employed strategy for the synthesis of Lansoprazole-¹³C₆ is a total synthesis approach. This method relies on the use of a commercially available ¹³C-enriched starting material, Aniline-¹³C₆, to construct the labeled benzimidazole ring system. glpbio.com This approach ensures that the isotopic label is incorporated early in the synthetic sequence and is carried through to the final product with high isotopic purity.
The general pathway involves the conversion of Aniline-¹³C₆ to a suitable benzimidazole precursor, which is then coupled with the substituted pyridine (B92270) moiety of Lansoprazole. This method provides unambiguous placement of the ¹³C atoms and avoids the complexities and potential for isotopic scrambling that can occur with other labeling strategies.
Late-Stage Isotopic Exchange Reactions for ¹³C Enrichment
Late-stage isotopic exchange reactions, which would involve introducing the ¹³C label at a later point in the synthesis, are generally not feasible for the incorporation of a ¹³C₆ moiety into an aromatic ring like the one in Lansoprazole. Such methods are typically more suited for the introduction of single isotopic labels, such as deuterium (B1214612) or tritium, through processes like hydrogen-isotope exchange. The stable C-C bonds of the benzene ring are not readily susceptible to exchange reactions that would allow for the simultaneous incorporation of six ¹³C atoms. Therefore, the total synthesis approach using a pre-labeled building block remains the standard and most practical methodology.
Precursor Synthesis and Isotopic Enrichment Techniques
The successful synthesis of Lansoprazole-¹³C₆ hinges on the efficient preparation of its key isotopically labeled and unlabeled precursors.
Generation of Key Intermediates from ¹³C-Containing Starting Materials
The synthesis of the labeled benzimidazole intermediate begins with Aniline-¹³C₆. A plausible synthetic route involves the conversion of Aniline-¹³C₆ to o-Phenylenediamine-¹³C₆. This can be achieved through a nitration reaction followed by reduction of the nitro group. The resulting o-Phenylenediamine-¹³C₆ is a crucial building block for the formation of the benzimidazole ring.
This labeled diamine is then reacted with a suitable one-carbon synthon, such as carbon disulfide (CS₂) in the presence of a base, to form 2-Mercaptobenzimidazole-¹³C₆. researchgate.netresearchgate.netorgsyn.orggoogle.com This reaction proceeds through the formation of a dithiocarbamate intermediate, which then cyclizes to form the desired labeled mercaptobenzimidazole.
The unlabeled precursor, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, is synthesized separately. chemicalbook.comchemicalbook.comsigmaaldrich.comklivon.comtheclinivex.comchemicalbook.com This intermediate provides the substituted pyridine portion of the final Lansoprazole molecule.
Evaluation of Carbon-13 Source Materials (e.g., ¹³CO₂, elemental ¹³C)
The primary source material for the ¹³C₆ label in this synthetic approach is Aniline-¹³C₆, which is commercially available from various suppliers of isotopically labeled compounds. glpbio.com The synthesis of Aniline-¹³C₆ itself can be traced back to simpler ¹³C-containing starting materials. While detailed industrial-scale syntheses are often proprietary, plausible routes would involve the use of ¹³C₆-benzene, which can be synthesized from ¹³C-acetylene, ultimately derived from sources like barium carbonate-¹³C or elemental carbon-¹³C. The availability of Aniline-¹³C₆ as a starting material significantly simplifies the laboratory-scale synthesis of Lansoprazole-¹³C₆.
Multi-Step Organic Synthesis Pathways for Lansoprazole-¹³C₆
The synthesis commences with the condensation of 2-Mercaptobenzimidazole-¹³C₆ with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride. This reaction, typically carried out in the presence of a base such as sodium hydroxide, results in the formation of the thioether intermediate, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-¹³C₆ (Lansoprazole sulfide-¹³C₆). tandfonline.comijmca.com
The final step in the synthesis is the oxidation of the thioether to the corresponding sulfoxide. google.comgoogle.com This is a critical transformation that is often achieved using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Careful control of the reaction conditions is necessary to prevent over-oxidation to the sulfone byproduct. The successful completion of this step yields the final product, Lansoprazole-¹³C₆.
Table 1: Plausible Multi-Step Synthesis Pathway for Lansoprazole-¹³C₆
| Step | Reactants | Reagents and Conditions | Product | Plausible Yield (%) |
|---|---|---|---|---|
| 1 | Aniline-¹³C₆ | 1. HNO₃, H₂SO₄ 2. Fe, HCl or H₂, Pd/C | o-Phenylenediamine-¹³C₆ | 70-80 |
| 2 | o-Phenylenediamine-¹³C₆ | CS₂, KOH, Ethanol, Reflux | 2-Mercaptobenzimidazole-¹³C₆ | 85-95 |
| 3 | 2-Mercaptobenzimidazole-¹³C₆, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl | NaOH, Ethanol/Water | Lansoprazole sulfide-¹³C₆ | 80-90 |
| 4 | Lansoprazole sulfide-¹³C₆ | m-CPBA or H₂O₂, CH₂Cl₂ | Lansoprazole-¹³C₆ | 75-85 |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
|---|---|---|---|
| Lansoprazole | Characteristic signals for aromatic, methylene, and methyl protons. | Signals corresponding to the 16 carbon atoms of the molecule. | [M+H]⁺ ≈ 370.08 |
| Lansoprazole-¹³C₆ | Similar to unlabeled Lansoprazole, but with potential ¹³C-¹H coupling observed on the benzimidazole protons. | Six signals corresponding to the benzimidazole ring carbons will be significantly enhanced and show ¹³C-¹³C coupling. | [M+H]⁺ ≈ 376.10 |
Optimization of Reaction Conditions for Isotopic Fidelity and Yield
The primary challenges in synthesizing ¹³C-labeled compounds are achieving high yields and ensuring the precise incorporation of the isotope, a measure known as isotopic fidelity. The optimization of reaction conditions is paramount to address these challenges, as low yields can escalate the cost and time required for production.
Key parameters that are fine-tuned during the synthesis of Lansoprazole-¹³C₆ include:
Catalyst Efficiency: The choice of catalyst is critical for both yield and selectivity in isotopic labeling reactions. Research focuses on developing novel catalytic systems that provide high efficiency to ensure that the ¹³C-labeled precursors are preferentially incorporated into the target molecule.
Reaction Conditions: Temperature, pressure, and solvent systems are meticulously optimized to maximize the yield of the final product. This process requires a deep understanding of the reaction mechanisms at play to prevent the formation of unwanted byproducts and ensure the stability of the labeled compound.
Precursor Selection: The synthesis often begins with a commercially available ¹³C-labeled starting material, such as ¹³C₆-aniline or other benzene-ring precursors. The subsequent reaction steps are designed to build the rest of the Lansoprazole molecule around this labeled core.
A general, non-isotopic synthesis of Lansoprazole involves the oxidation of a sulfide (B99878) precursor. This step is critical and often requires careful control of the oxidizing agent and reaction conditions to prevent over-oxidation and maximize the yield of the desired sulfoxide. While specific details for the ¹³C₆-labeled synthesis are proprietary, the general principles of optimizing such reactions for yield and purity are widely applicable. For instance, purification methods for crude Lansoprazole often involve recrystallization from solvents like ethanol or acetone/ethanol mixtures, with yields ranging from 85% to over 90%. google.com
The following table illustrates how reaction parameters can be varied to improve the yield in a hypothetical final purification step, based on general organic synthesis principles.
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent System | 95% Ethanol | Acetone:Ethanol (2:1) | 95% Ethanol |
| Dissolution Temp. | 50°C | 40°C | 40°C |
| Crystallization Temp. | 0°C | 10°C | -10°C |
| Crystallization Time | 8 hours | 6 hours | 10 hours |
| Reported Yield | 89.5% | 85.0% | 91.7% |
Flow Chemistry Applications in ¹³C Isotopic Labeling Synthesis
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technique in pharmaceutical manufacturing, offering significant advantages over traditional batch synthesis methods. x-chemrx.comnih.gov These advantages are particularly relevant for isotopic labeling. x-chemrx.com
Key benefits of flow chemistry include:
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. x-chemrx.com This level of control is crucial for optimizing reactions that are sensitive and require high selectivity.
Improved Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors enhances mixing and heat transfer, leading to more consistent reaction conditions and potentially higher yields. nih.gov
Enhanced Safety: The small reaction volumes within a flow system make it safer to handle hazardous reagents and intermediates. nih.gov
In the context of ¹³C isotopic labeling, flow chemistry can be particularly advantageous. For instance, the use of gaseous reagents like ¹³CO₂ can be managed more efficiently and safely in a flow system. x-chemrx.com Specialized "tube-in-tube" reactors can facilitate the diffusion of the reactive gas into the solution stream, allowing for greater control over stoichiometry and leading to high-efficiency labeling. x-chemrx.com While specific applications of flow chemistry for Lansoprazole-¹³C₆ synthesis are not widely published, the principles have been successfully applied to the synthesis of other ¹³C-labeled bioactive molecules, such as ureas and carboxylic acids. x-chemrx.com This suggests a strong potential for its application in producing Lansoprazole-¹³C₆ with high efficiency and purity.
A-3. Isotopic Purity Assessment and Enantiomeric Enrichment Post-Synthesis
After the synthesis of Lansoprazole-¹³C₆, a rigorous analytical assessment is required to confirm its identity, purity, and the success of the isotopic labeling. This involves determining both the isotopic purity (the percentage of molecules that contain the ¹³C₆ label) and the enantiomeric enrichment, as Lansoprazole is a chiral molecule.
Isotopic Purity Assessment:
The primary methods for assessing isotopic purity are:
Mass Spectrometry (MS): This is the most direct method for determining the isotopic enrichment of Lansoprazole-¹³C₆. The mass spectrum will show a molecular ion peak corresponding to the increased mass of the ¹³C₆-labeled compound (approximately 375.32 g/mol ) compared to the unlabeled Lansoprazole. The relative intensities of the labeled and unlabeled peaks allow for a precise calculation of the isotopic purity. Commercial standards for [¹³C₆]-Lansoprazole typically report a minimum isotopic enrichment of 99% ¹³C. schd-shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can also be used to confirm the positions of the ¹³C labels within the molecule. news-medical.net The ¹³C atoms will produce strong signals in the spectrum, and their chemical shifts can be compared to those of unlabeled Lansoprazole to ensure that the labels have been incorporated at the correct positions in the benzene ring. news-medical.net
Enantiomeric Enrichment Assessment:
Lansoprazole is a chiral sulfoxide and exists as a pair of enantiomers, (R)-lansoprazole (Dexlansoprazole) and (S)-lansoprazole. Since the biological activity and pharmacokinetic profiles of enantiomers can differ, it is crucial to determine the enantiomeric composition of the synthesized Lansoprazole-¹³C₆. nih.govnih.gov
The standard method for this analysis is:
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate as they pass through the column. This allows for the quantification of each enantiomer and the determination of the enantiomeric excess (ee). The development of improved HPLC methods, for example using Fused-Core particle technology, has allowed for shorter run times and increased sensitivity in the analysis of Lansoprazole and its related impurities. sigmaaldrich.com
The following table provides a summary of the analytical techniques used for the post-synthesis assessment of Lansoprazole-¹³C₆.
| Analytical Technique | Parameter Assessed | Typical Outcome/Result |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic Purity/Enrichment | Confirms molecular weight of the labeled compound and quantifies the percentage of ¹³C incorporation (typically >99%). schd-shimadzu.com |
| ¹³C NMR Spectroscopy | Isotopic Label Position | Verifies the specific locations of the ¹³C atoms within the molecular structure. news-medical.net |
| Chiral HPLC | Enantiomeric Enrichment/Purity | Separates and quantifies the (R)- and (S)-enantiomers to determine the enantiomeric excess. |
| Standard HPLC | Chemical Purity | Quantifies the amount of Lansoprazole-¹³C₆ relative to any impurities (typically >98%). schd-shimadzu.comsigmaaldrich.com |
Advanced Analytical Characterization of Lansoprazole ¹³c₆
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Confirmation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural analysis of organic molecules and plays a crucial role in verifying the successful and specific incorporation of isotopic labels. nih.gov For Lansoprazole-¹³C₆, NMR confirms not only the molecular structure but also the exact positions of the ¹³C atoms.
¹³C-NMR Spectroscopic Techniques for Verification of Labeling Positions
Carbon-13 NMR (¹³C-NMR) spectroscopy directly observes the carbon skeleton of a molecule. bhu.ac.in While the natural abundance of ¹³C is only about 1.1%, ¹³C-NMR is highly effective for isotopically enriched compounds like Lansoprazole-¹³C₆. nih.gov In the ¹³C-NMR spectrum of Lansoprazole-¹³C₆, the signals corresponding to the six labeled carbon atoms exhibit a significantly enhanced intensity compared to the signals from the unlabeled carbons. This dramatic increase in signal intensity is the primary evidence of successful isotopic enrichment.
By comparing the spectrum of the labeled compound to that of an unlabeled Lansoprazole (B1674482) standard, the positions of enrichment can be unequivocally assigned. news-medical.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, confirming that the isotopic labels are at the intended positions within the molecular structure. bhu.ac.in
| Carbon Position (Unlabeled Lansoprazole) | Typical Chemical Shift (δ) in ppm | Expected Observation in Lansoprazole-¹³C₆ Spectrum |
|---|---|---|
| Benzimidazole (B57391) C=N | 161.8 | Signal intensity may be significantly enhanced if labeled. |
| Benzimidazole C-O | 152.9 | Signal intensity may be significantly enhanced if labeled. |
| Pyridine (B92270) C-N | 150.6 | Signal intensity may be significantly enhanced if labeled. |
| Pyridine C-S | 148.4 | Signal intensity may be significantly enhanced if labeled. |
| Benzimidazole Aromatic CH | 124.3 | Signal intensity may be significantly enhanced if labeled. |
| Pyridine Aromatic CH | 123.7 | Signal intensity may be significantly enhanced if labeled. |
| Methylene (-CH₂-) | 65.3 | Signal intensity may be significantly enhanced if labeled. |
| Methyl (-CH₃) | 10.9 | Signal intensity may be significantly enhanced if labeled. |
Note: The specific six positions of the ¹³C labels determine which signals are enhanced. The table represents potential labeled positions and their characteristic shifts based on data for unlabeled Lansoprazole.
Multi-Nuclear NMR Applications in Detailed Structural Characterization of ¹³C₆-Lansoprazole and its Derivatives
Multi-nuclear and two-dimensional (2D) NMR experiments provide a comprehensive structural confirmation by revealing connectivity between different atoms. oxinst.com For ¹³C₆-Lansoprazole, these techniques are essential for verifying that the isotopic labeling has not altered the molecular structure.
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates carbon atoms with their directly attached protons. news-medical.net In the HSQC spectrum of Lansoprazole-¹³C₆, the enhanced ¹³C signals will show strong cross-peaks to their corresponding proton signals, confirming the C-H connectivity at the labeled sites. oxinst.com
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between carbon and proton atoms, typically over two to three bonds. news-medical.net This is particularly useful for confirming the placement of labeled quaternary carbons (which have no attached protons) by observing their correlations to nearby protons. oxinst.com
¹H NMR Spectroscopy: While primarily observing protons, high-resolution ¹H NMR can also provide evidence of ¹³C labeling. Protons attached to a ¹³C atom can couple with it, resulting in small satellite peaks flanking the main ¹H signal. The presence and integration of these satellite peaks can further corroborate the isotopic enrichment.
Together, these multi-nuclear NMR techniques provide an unambiguous and detailed map of the molecular structure, confirming the integrity of the Lansoprazole-¹³C₆ molecule and the precise location of the six carbon-13 labels. nih.govresearchgate.net
Mass Spectrometry (MS) Techniques for Quantitative Analysis and Isotopic Purity Verification
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. It differentiates molecules based on their mass-to-charge ratio (m/z), making it perfectly suited for distinguishing between Lansoprazole and Lansoprazole-¹³C₆.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Labeled Species
High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). scirp.org This capability allows for the unequivocal confirmation of a molecule's elemental composition. The incorporation of six ¹³C atoms in place of ¹²C atoms results in a predictable and significant increase in the monoisotopic mass of the molecule (approximately 6.02 Daltons). HRMS is used to measure this mass with high precision, thereby confirming the successful incorporation of all six ¹³C labels and distinguishing the labeled compound from any unlabeled or partially labeled species. scirp.orgacs.org
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ Ion (m/z) |
|---|---|---|---|
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.0759 | 370.0832 |
| Lansoprazole-¹³C₆ | ¹³C₆C₁₀H₁₄F₃N₃O₂S | 375.0960 | 376.1033 |
Note: The calculated mass for Lansoprazole-¹³C₆ assumes labeling on six carbon atoms. scirp.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Isotope Dilution Analysis
Isotope dilution mass spectrometry is the gold standard for quantitative analysis. nih.gov Lansoprazole-¹³C₆ serves as an ideal internal standard for the quantification of unlabeled Lansoprazole in complex matrices like human plasma. nih.govbenthamopen.com In this method, a known quantity of Lansoprazole-¹³C₆ is added to a sample containing an unknown amount of Lansoprazole.
The sample is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netresearchgate.net Because the labeled and unlabeled compounds are chemically identical, they co-elute during the chromatography step and exhibit the same ionization behavior in the mass spectrometer's source. nih.gov However, the mass spectrometer can easily distinguish them based on their different masses. By using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for both the analyte (Lansoprazole) and the internal standard (Lansoprazole-¹³C₆) are monitored. nih.govjapsonline.com The ratio of the peak areas allows for highly accurate and precise quantification of the unlabeled Lansoprazole, correcting for any sample loss during preparation or variations in instrument response. scispace.com
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Application |
|---|---|---|---|
| Lansoprazole | 370.1 | 252.0 | Quantification of Analyte |
| Lansoprazole-¹³C₆ | 376.1 | 258.0 | Internal Standard for Quantification |
Note: Product ion m/z values for the labeled compound depend on which part of the molecule contains the ¹³C atoms. The values shown are illustrative. nih.govjapsonline.comresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurements
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed to measure the relative abundance of isotopes in a sample with extremely high precision. researchgate.net While HRMS confirms the mass of the intact molecule, IRMS is used to determine the isotopic purity or the exact level of ¹³C enrichment in the Lansoprazole-¹³C₆ material. researchgate.net
This analysis is critical for the quality control of the stable isotope-labeled standard. It verifies the percentage of molecules that are fully labeled with six ¹³C atoms versus those that might be unlabeled or contain fewer than six ¹³C atoms. A high isotopic purity (typically >99%) is essential for the standard to be effective in sensitive quantitative isotope dilution assays. chemie-brunschwig.ch IRMS provides the ultimate verification of the isotopic composition, ensuring the reliability and accuracy of the data generated using Lansoprazole-¹³C₆ as an internal standard. researchgate.net
Chromatographic Separations for Isotope Enrichment and Compound Purity Profiling
The rigorous evaluation of isotopically labeled compounds like Lansoprazole-¹³C₆ is contingent upon sophisticated analytical methodologies to ascertain both isotopic enrichment and chemical purity. Chromatographic separation techniques are pivotal in this analytical workflow, enabling the isolation of the labeled compound from unlabeled precursors and process-related impurities. Furthermore, these methods are essential for assessing the stereochemical integrity of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a fundamental tool, offering the necessary versatility to address these complex analytical requirements.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted and robust technique for the purification and analysis of a vast array of pharmaceutical compounds, including Lansoprazole and its isotopically labeled analogues. nih.gov This method effectively separates compounds based on differences in their hydrophobicity. In the context of Lansoprazole-¹³C₆, RP-HPLC is instrumental in isolating the ¹³C₆-labeled molecule from any residual unlabeled lansoprazole and other impurities generated during the synthesis. The separation is typically accomplished using a non-polar stationary phase, such as a C18 or C8 column, and a polar mobile phase, which is often a mixture of water with an organic modifier like acetonitrile or methanol. researchgate.net
The retention of Lansoprazole-¹³C₆ on the RP-HPLC column is primarily dictated by the hydrophobic interactions between the molecule and the stationary phase. While the incorporation of six ¹³C atoms does not substantially alter the molecule's polarity, high-resolution chromatography is necessary to discern the subtle differences in retention time that may arise between the labeled and unlabeled compounds. The purity of the isolated Lansoprazole-¹³C₆ is commonly determined by monitoring the column eluent with a UV detector at a wavelength where lansoprazole exhibits strong absorbance, typically around 285 nm. researchgate.net The resulting chromatogram provides a quantitative profile of the sample, where the peak area of Lansoprazole-¹³C₆ relative to the total peak area is indicative of its purity.
Table 1: Representative RP-HPLC Method Parameters for Lansoprazole Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
This table illustrates a typical set of starting parameters for the RP-HPLC analysis of lansoprazole. Method optimization is often necessary for specific analytical applications.
Lansoprazole is a chiral molecule that exists as a pair of enantiomers: (R)-lansoprazole (also known as dexlansoprazole) and (S)-lansoprazole. For applications where the specific stereoisomer of the labeled compound is crucial, it is imperative to determine the enantiomeric purity of Lansoprazole-¹³C₆. Chiral chromatography is the definitive analytical technique for the separation and quantification of enantiomers. This specialized form of HPLC employs a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, resulting in their differential retention and elution from the column.
The separation mechanism in chiral chromatography is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes possess different energies and stabilities, which leads to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly and effectively used for the resolution of proton pump inhibitor enantiomers like lansoprazole. nih.gov The composition of the mobile phase, typically a mixture of a non-polar solvent such as n-hexane and a polar alcohol like ethanol, is a critical parameter that is fine-tuned to achieve optimal separation of the enantiomers.
The enantiomeric purity of a Lansoprazole-¹³C₆ sample is quantified by integrating the peak areas of the individual enantiomers in the resulting chromatogram. This allows for the precise determination of the (R)- and (S)-enantiomer content, ensuring the labeled material meets the stringent stereochemical requirements for its intended use in research or as an internal standard.
Table 2: Illustrative Chiral HPLC Method for Lansoprazole Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) on silica gel, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Temperature | 25°C |
This table provides an example of a chiral separation method. The specific conditions may require adjustment based on the particular chiral stationary phase and HPLC system utilized.
Investigations into the Metabolic Transformation of Lansoprazole ¹³c₆ in in Vitro Systems
Elucidation of Metabolic Pathways in Hepatic Microsomal and Subcellular Fractions
In vitro systems, particularly human liver microsomes, are fundamental to understanding the metabolic fate of drugs. Lansoprazole (B1674482), a proton pump inhibitor, undergoes extensive metabolism primarily in the liver. patsnap.comnih.govnih.gov The principal cytochrome P450 (CYP) isoenzymes involved in its biotransformation are CYP2C19 and CYP3A4. nih.govnih.govpharmgkb.org
Identification of Phase I (e.g., Cytochrome P450-Mediated) and Phase II Metabolites utilizing ¹³C₆ Labeling
The primary Phase I metabolic pathways for lansoprazole are 5-hydroxylation and sulfoxidation. pharmgkb.orgnih.gov The 5-hydroxylation of lansoprazole is mainly catalyzed by CYP2C19, leading to the formation of 5-hydroxylansoprazole (B1664657). pharmgkb.orgnih.gov The sulfoxidation pathway, which produces lansoprazole sulfone, is predominantly mediated by CYP3A4/5. pharmgkb.orgnih.gov Another metabolite, lansoprazole sulfide (B99878), has also been identified, though its formation can occur non-enzymatically. nih.gov
The use of ¹³C₆-labeled lansoprazole is instrumental in distinguishing drug-derived metabolites from endogenous matrix components, a significant challenge in metabolomics. nih.goviris-biotech.de This stable isotope labeling allows for the confident identification of metabolites by creating a unique mass signature. For instance, a metabolite derived from Lansoprazole-¹³C₆ will exhibit a characteristic mass shift corresponding to the six ¹³C atoms, facilitating its detection and structural elucidation.
While Phase I reactions are the primary routes of lansoprazole metabolism, subsequent Phase II conjugation reactions can also occur. These reactions, which involve the addition of endogenous molecules like glucuronic acid or sulfate (B86663) to the Phase I metabolites, increase their water solubility and facilitate their excretion. The ¹³C₆ label would be retained in these conjugated metabolites, aiding in their identification.
Isotope-Assisted Structural Analysis of Novel Metabolites
The ¹³C₆ isotopic signature is a powerful tool for the structural analysis of novel metabolites. High-resolution mass spectrometry (HRMS) can precisely determine the mass of a metabolite, and the presence of the ¹³C₆ label confirms its origin from the parent drug. acs.org Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide further structural information. By comparing the fragmentation of the ¹³C₆-labeled metabolite with that of its unlabeled counterpart, researchers can pinpoint the location of metabolic modifications on the molecule. This isotope-assisted approach significantly enhances the confidence in the structural assignment of newly discovered metabolites. researchgate.net
Kinetic Studies of Enzyme-Mediated Transformations using Lansoprazole-¹³C₆
Understanding the kinetics of the enzymes responsible for metabolizing a drug is crucial for predicting its in vivo behavior. The use of Lansoprazole-¹³C₆ in these studies allows for precise quantification of metabolite formation, free from interference from endogenous compounds.
Determination of Enzyme Kinetics (e.g., Kᵢ, Vmax) for Metabolic Enzymes
The inhibition constant, Kᵢ, quantifies the potency of a compound to inhibit a specific enzyme. Lansoprazole has been shown to be a potent inhibitor of CYP2C19. psu.edu The determination of Kᵢ values is essential for predicting potential drug-drug interactions. psu.eduresearchgate.net
Table 1: Enzyme Kinetic Parameters for Lansoprazole Metabolism
| Metabolic Pathway | Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg protein) |
| Sulfoxidation | CYP3A4 | ~100 nih.gov | - | - |
| 5-Hydroxylation | CYP2C19 | ~15, ~100 nih.gov | - | - |
| Hydroxylation (S-lansoprazole) | CYP2C19 | 2.3 researchgate.netnih.gov | - | 179.6 (µL/min/nmol of P450) researchgate.netnih.gov |
| Hydroxylation (R-lansoprazole) | CYP2C19 | 13.1 researchgate.netnih.gov | - | 143.3 (µL/min/nmol of P450) researchgate.netnih.gov |
| Sulfoxidation (S-lansoprazole) | CYP3A4 | - | - | 76.5 (µL/min/nmol of P450) researchgate.netnih.gov |
| Sulfoxidation (R-lansoprazole) | CYP3A4 | - | - | 10.8 (µL/min/nmol of P450) researchgate.netnih.gov |
Note: Data is compiled from various studies and may have been determined under different experimental conditions. The use of "-" indicates that specific data was not available in the cited sources.
Assessment of Isoform-Specific Contributions to Lansoprazole-¹³C₆ Metabolism
At pharmacologically relevant concentrations, CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of lansoprazole, while CYP3A4/5 is the main contributor to its sulfoxidation. nih.gov Studies using recombinant human CYP enzymes have confirmed that CYP3A4 catalyzes both 5-hydroxylation and sulfoxidation, whereas CYP2C8, CYP2C9, and CYP2C19 are involved in 5-hydroxylation to varying degrees. nih.gov Specifically, at a substrate concentration of 1 µM, only CYP2C19 catalyzed the 5-hydroxylation reaction. nih.gov The contribution of each isoform can be further investigated using specific chemical inhibitors or antibodies. researchgate.netnih.govpharm.or.jp For instance, anti-CYP3A4 antibodies have been shown to significantly inhibit both the 5-hydroxylation and sulfoxidation of lansoprazole. nih.gov
Metabolic Profiling in Cell Culture Models (e.g., Hepatocytes, Specific Cell Lines)
Cell culture models, such as primary human hepatocytes and specific cell lines, provide a more physiologically relevant system for studying drug metabolism compared to subcellular fractions. researchgate.netnih.govthermofisher.com In primary cultures of human hepatocytes, the metabolism of lansoprazole can be induced by certain compounds. For example, rifampicin (B610482) and phenobarbital (B1680315) have been shown to increase the biotransformation of lansoprazole. researchgate.netnih.gov Conversely, β-naphthoflavone stimulates the production of hydroxylansoprazole but not the sulfone metabolites. researchgate.netnih.gov
Metabolic profiling in these cell models using Lansoprazole-¹³C₆ allows for a comprehensive understanding of its metabolic fate, including the interplay between different metabolic pathways and the potential for drug-drug interactions through enzyme induction or inhibition. The use of ¹³C₆ labeling is particularly advantageous in complex cell culture systems, as it helps to differentiate drug metabolites from the numerous endogenous small molecules present in cells. mdpi.com
Tracing Carbon-13 Fate in Cellular Metabolomes
Currently, there are no specific research findings available that trace the fate of the carbon-13 atoms from Lansoprazole-¹³C₆ within cellular metabolomes.
In a typical study of this nature, in vitro systems such as human liver microsomes or cultured hepatocytes would be incubated with Lansoprazole-¹³C₆. plos.orgdls.com The objective would be to follow the ¹³C label as the parent compound is metabolized. Analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), would be employed to detect and identify metabolites containing the ¹³C₆-labeled core structure. scielo.brscirp.org This would allow researchers to confirm the metabolic pathways by observing the mass shift corresponding to the incorporated stable isotopes in the resulting metabolites. For instance, the detection of ¹³C₆-labeled 5-hydroxylansoprazole and ¹³C₆-labeled lansoprazole sulfone would be anticipated.
A hypothetical data table illustrating the expected mass-to-charge ratios (m/z) for the parent compound and its primary metabolites in both unlabeled and labeled forms is presented below.
| Compound | Chemical Formula | Unlabeled [M+H]⁺ (m/z) | ¹³C₆-Labeled [M+H]⁺ (m/z) |
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.07 | 375.10 |
| 5-Hydroxylansoprazole | C₁₆H₁₄F₃N₃O₃S | 385.07 | 391.10 |
| Lansoprazole Sulfone | C₁₆H₁₄F₃N₃O₃S | 385.07 | 391.10 |
This table is illustrative and based on the known metabolites of lansoprazole. It does not represent data from actual experiments with Lansoprazole-¹³C₆, as none are publicly available.
Characterization of Intracellular Metabolite Formation and Disposition
There is no specific information from in vitro studies regarding the formation and disposition of intracellular metabolites of Lansoprazole-¹³C₆.
Investigations in this area would focus on quantifying the rate of formation of ¹³C₆-labeled metabolites within cells, such as hepatocytes. This involves time-course experiments where the intracellular and extracellular concentrations of Lansoprazole-¹³C₆ and its metabolites are measured. plos.org Such studies would elucidate the kinetics of metabolite formation, transport, and clearance from the cells. The use of ¹³C₆-labeled lansoprazole would be crucial for distinguishing the administered drug and its metabolites from any endogenous compounds with similar masses, thereby ensuring analytical precision. scielo.br
The disposition of these metabolites, whether they accumulate within the cell or are effluxed into the culture medium, would also be a key aspect of such an investigation. This information is vital for understanding the complete cellular pharmacology of the drug.
A summary of the primary metabolic reactions of lansoprazole that would be investigated using a ¹³C₆-labeled version is provided in the table below.
| Parent Compound | Primary Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) |
| Lansoprazole | 5-hydroxylation | CYP2C19, CYP3A4 | 5-Hydroxylansoprazole |
| Lansoprazole | Sulfoxidation | CYP3A4 | Lansoprazole Sulfone |
This table outlines the established metabolic pathways of unlabeled lansoprazole. The application of Lansoprazole-¹³C₆ would aim to confirm and quantify these pathways for the labeled compound.
Mechanistic Investigations of Lansoprazole ¹³c₆ Interactions at Molecular and Subcellular Levels
Probing Covalent Adduct Formation with Biological Macromolecules using Isotopic Tracers
Lansoprazole (B1674482), like other PPIs, is a prodrug that requires activation in an acidic environment to exert its therapeutic effect. nih.gov This activation converts it into a highly reactive thiophilic sulfenamide (B3320178) intermediate, which then forms covalent disulfide bonds with specific cysteine residues on its target protein. vulcanchem.comresearchgate.netnih.gov The use of Lansoprazole-¹³C₆ is particularly advantageous for studying this covalent binding, as the isotopic label acts as a tracer that can be precisely followed using mass spectrometry-based techniques.
The primary therapeutic target of lansoprazole is the gastric H⁺,K⁺-ATPase, the enzyme responsible for the final step in gastric acid secretion. nih.govnih.gov However, the reactive nature of the lansoprazole sulfenamide allows for potential off-target covalent modifications of other biological macromolecules, including proteins and, theoretically, nucleic acids. Identifying these interactions is crucial for a comprehensive understanding of the drug's full biological activity profile.
Utilizing Lansoprazole-¹³C₆ in proteomic studies allows for the unambiguous identification of target proteins. In a typical bottom-up proteomics workflow, cells or tissues are treated with Lansoprazole-¹³C₆, after which proteins are extracted and digested into smaller peptides. frontiersin.org This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides that have formed a covalent adduct with ¹³C₆-lansoprazole will exhibit a characteristic mass shift corresponding to the added labeled moiety. The six ¹³C atoms provide a distinct isotopic signature that is easily distinguishable from the natural isotopic abundance of carbon, enabling confident identification of adducted peptides and their parent proteins. nih.govmdpi.com While DNA is considered a potential receptor for some drugs that form covalent adducts, the primary interactions for lansoprazole have been identified with proteins. nih.gov
Table 1: Hypothetical Mass Shift in Mass Spectrometry upon Adduct Formation This table illustrates the theoretical mass increase of a target peptide upon covalent binding with unlabeled Lansoprazole versus ¹³C₆-Lansoprazole, demonstrating the utility of the isotopic label for adduct identification.
| Adducting Molecule | Molecular Formula | Monoisotopic Mass (Da) | Mass Increase of Target Peptide (Da) |
| Lansoprazole (unlabeled) | C₁₆H₁₄F₃N₃O₂S | 369.0759 | +369.0759 |
| Lansoprazole-¹³C₆ | ¹³C₆C₁₀H₁₄F₃N₃O₂S | 375.0960 | +375.0960 |
Characterization of Binding Sites and Stoichiometry via Isotopic Labeling
Once a target protein is identified, determining the precise binding site and the stoichiometry of the interaction is the next critical step. For the H⁺,K⁺-ATPase, studies with unlabeled lansoprazole have identified specific cysteine residues as the sites of covalent attachment. nih.govnih.gov Lansoprazole is known to form disulfide bonds with cysteines 321 and 813 on the α-subunit of the H⁺,K⁺-ATPase. nih.govfrontiersin.orgdrugbank.com
The use of Lansoprazole-¹³C₆ combined with tandem mass spectrometry (MS/MS) allows for high-confidence localization of these binding sites. nih.gov During MS/MS analysis, the adducted peptide is fragmented, and the resulting fragment ions are analyzed. The presence of the ¹³C₆-lansoprazole mass on a specific fragment ion pinpoints the modified amino acid. This methodology can confirm known binding sites with high precision and could potentially identify novel or transient interaction sites on the H⁺,K⁺-ATPase or other off-target proteins. The stoichiometry, or the ratio of drug molecules bound per protein molecule, can also be determined by quantifying the relative abundance of labeled versus unlabeled peptides. nih.gov
Investigating Drug-Target Interactions and Binding Mechanisms In Vitro
In vitro systems using isolated cellular components provide a controlled environment to dissect the molecular details of drug-target interactions without the complexities of a whole-organism system.
Isolated gastric microsomes are vesicles derived from parietal cells that are rich in H⁺,K⁺-ATPase and are a standard model for studying PPI activity. nih.govresearchgate.net In this system, researchers can control the pH to induce the acid-catalyzed activation of lansoprazole and monitor its inhibitory effect on the enzyme's ATPase activity. nih.gov
By using Lansoprazole-¹³C₆, the binding process can be monitored directly. Following incubation in the microsomal preparation, the amount of covalently bound ¹³C₆-lansoprazole can be quantified using LC-MS, providing a direct measure of target engagement. This allows for detailed kinetic studies of the binding reaction and how it correlates with the inhibition of enzyme function. Studies with unlabeled lansoprazole enantiomers in canine gastric microsomes have shown IC50 values for (H⁺ + K⁺)-ATPase inhibition in the low micromolar range. nih.gov The isotopic label in Lansoprazole-¹³C₆ provides a powerful tool to refine these measurements and track the fate of the drug within the in vitro system.
Table 2: Representative IC50 Values for Lansoprazole Inhibition in Canine Gastric Models Data adapted from a study on unlabeled lansoprazole enantiomers, indicating typical concentration ranges for inhibition. nih.gov The use of ¹³C₆-lansoprazole would allow for more precise quantification of the bound drug at these concentrations.
| Assay | Compound | IC50 Value |
| (H⁺ + K⁺)-ATPase Activity | (+)-Enantiomer | 4.2 µM |
| (H⁺ + K⁺)-ATPase Activity | (-)-Enantiomer | 5.2 µM |
| (H⁺ + K⁺)-ATPase Activity | Lansoprazole (Racemic) | 2.1 µM |
| db-cAMP-Stimulated Acid Formation | Lansoprazole (Racemic) | 59 nM |
Conformational Changes and Ligand-Induced Dynamics Probed by ¹³C-NMR of Labeled Ligand or Target
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution. However, the natural abundance of ¹³C is low (~1.1%), making it difficult to obtain clear signals from a drug molecule in a complex with a large protein. By using Lansoprazole-¹³C₆, the signals from the six labeled carbon atoms are significantly enhanced, creating spectral windows to observe the ligand directly. nih.gov
When ¹³C₆-Lansoprazole binds to the H⁺,K⁺-ATPase, changes in the chemical environment around the labeled carbons will cause shifts in their NMR resonance frequencies. nih.gov These chemical shift perturbations provide high-resolution information about the binding interface and can reveal conformational changes that the drug molecule undergoes upon binding. Furthermore, NMR relaxation experiments can probe the dynamics of the bound ligand, revealing how tightly it is held within the binding pocket. This approach offers a unique view of the ligand's experience, complementing structural data on the protein target. news-medical.netoxinst.com
Table 3: Hypothetical ¹³C-NMR Chemical Shift Changes for Lansoprazole-¹³C₆ Upon Binding This table illustrates the principle of using ¹³C-NMR to detect binding. The chemical shifts of the labeled carbons in Lansoprazole-¹³C₆ would be expected to change upon covalent attachment to the H⁺,K⁺-ATPase, reflecting the altered chemical environment.
| Carbon Position (Hypothetical Labeling) | Chemical Shift (Free, ppm) | Chemical Shift (Bound, ppm) | Δδ (ppm) |
| Benzimidazole (B57391) C-2 | ~150 | ~155 | +5 |
| Benzimidazole C-4 | ~145 | ~143 | -2 |
| Benzimidazole C-5 | ~115 | ~118 | +3 |
| Pyridine (B92270) C-2 | ~160 | ~162 | +2 |
| Pyridine C-3 | ~105 | ~104 | -1 |
| Pyridine C-4 | ~165 | ~163 | -2 |
Assessment of Lansoprazole-¹³C₆ Stability and Reactivity in Simulated Biological Environments
The chemical stability of a drug is a critical parameter that influences its efficacy and potential for degradation into inactive or reactive metabolites. The stability of lansoprazole is known to be pH-dependent; it is relatively stable at neutral pH but degrades rapidly under acidic conditions, a necessary feature for its activation. nih.govacs.org Studies have characterized the degradation products of lansoprazole under various stress conditions, including acidic and basic hydrolysis and oxidation. acs.org
The isotopic substitution in Lansoprazole-¹³C₆ is not expected to significantly alter its intrinsic chemical stability or reactivity compared to the unlabeled drug. However, the ¹³C₆-label is an invaluable asset for degradation studies. When Lansoprazole-¹³C₆ is incubated in simulated biological fluids (e.g., simulated gastric or intestinal fluid), its degradation can be precisely tracked. Using mass spectrometry, any degradation products that retain the six-carbon labeled core can be readily identified and quantified, even at very low concentrations within a complex mixture. This allows for a detailed mapping of degradation pathways and the formation of potential reactive intermediates in environments that mimic physiological conditions.
Evaluation of Chemical Transformations under Physiologically Relevant Conditions
Lansoprazole-¹³C₆ is a prodrug, meaning it requires chemical transformation in the body to become pharmacologically active. drugbank.comjscimedcentral.com This activation process is highly dependent on the acidic environment found in the secretory canaliculi of gastric parietal cells. jscimedcentral.comjscimedcentral.com
The initial step in its activation is protonation. Lansoprazole-¹³C₆, a weak base, selectively accumulates in the acidic spaces of the parietal cells. nih.govresearchgate.net The molecule possesses two sites susceptible to protonation: the pyridine nitrogen (pKa ~4.0) and the benzimidazole nitrogen (pKa ~1.0). nih.gov In the highly acidic environment (pH < 2) of the canaliculi, the molecule undergoes a proton-catalyzed conversion. jscimedcentral.comresearchgate.net
This acid-catalyzed intramolecular rearrangement transforms Lansoprazole-¹³C₆ into its active form, a tetracyclic sulfenamide-¹³C₆. jscimedcentral.comresearchgate.netnih.gov This cationic intermediate is trapped within the canaliculi, preventing its diffusion back into the systemic circulation. jscimedcentral.comjscimedcentral.com The highly reactive sulfenamide is the species responsible for the therapeutic effect. It readily reacts with sulfhydryl (thiol) groups of cysteine residues on the gastric H⁺,K⁺-ATPase, also known as the proton pump. jscimedcentral.commedicaldialogues.in This interaction leads to the formation of a stable, covalent disulfide bond between the drug and the enzyme. drugbank.commedicaldialogues.in Specifically, lansoprazole has been shown to bind to cysteine residues at positions 321 and 813 of the H⁺,K⁺-ATPase alpha subunit. nih.govmedicaldialogues.inwikipedia.org This covalent modification locks the enzyme in an inactive conformation, thereby inhibiting the final step of gastric acid secretion. wikipedia.org
Non-Enzymatic Degradation Pathways and Reaction Intermediates Identification
The stability of Lansoprazole-¹³C₆ is highly pH-dependent. While relatively stable at neutral or alkaline pH, it undergoes significant non-enzymatic degradation in acidic environments, a characteristic central to its mechanism of action but also a factor in its degradation profile. ijpsr.comingentaconnect.com Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, have elucidated several non-enzymatic degradation pathways and identified key reaction intermediates. researchgate.netresearchgate.netnih.gov
Under hydrolytic stress, Lansoprazole-¹³C₆ degrades in both acidic and basic conditions. scielo.brscirp.org
Acidic Degradation : In acidic solutions, Lansoprazole-¹³C₆ is labile, leading to the formation of its active sulfenamide as described above, but also to other degradation products. ijpsr.comnih.gov Studies have identified numerous acid degradants, including the corresponding sulfide (B99878) derivative and various rearrangement products. researchgate.netunina.it One major acid degradation product has been characterized as 1-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-one. researchgate.netresearchgate.net Another identified product is 1H-benzimidazole-2-thiol, resulting from the cleavage of the carbon-sulfur bond linking the benzimidazole and pyridine rings. spu.edu.sytsijournals.com
Basic Degradation : In basic conditions (e.g., refluxing with NaOH), Lansoprazole-¹³C₆ also degrades, yielding a different profile of impurities. scirp.org A unique major impurity formed under basic hydrolysis has been identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo nih.govnih.govimidazo[2,1-b]benzo nih.govnih.govimidazo[2,1-d] drugbank.comnih.govwikipedia.orgthiadiazine. scirp.org
Oxidative Degradation : Under oxidative stress (e.g., exposure to H₂O₂), Lansoprazole-¹³C₆ is converted to its Lansoprazole sulfone-¹³C₆ derivative. scielo.brnih.gov This sulfone is also a known enzymatic metabolite. drugbank.commedicaldialogues.in Further oxidation can lead to the formation of des-sulfur lansoprazole. scielo.br
Non-Enzymatic Reduction : The formation of Lansoprazole sulfide-¹³C₆ can occur non-enzymatically and has been observed in the presence of thiols. unina.itnih.gov This sulfide is a known process-related impurity and a starting material for the synthesis of lansoprazole. google.comresearchgate.netgoogle.com
Conversely, the compound is found to be stable under thermal and photolytic stress conditions. researchgate.netscielo.br
Applications of Lansoprazole ¹³c₆ in Advanced Analytical Research Methodologies
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Assays
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for determining the concentration of a substance with high accuracy and precision. osti.gov The method involves adding a known quantity of an isotopically enriched version of the analyte, known as an internal standard or "spike," to a sample. osti.gov The subsequent measurement of the isotopic ratio of the analyte-standard mixture by a mass spectrometer allows for precise quantification, as the method does not depend on the complete recovery of the analyte during sample preparation. osti.gov
In the development of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard is paramount for achieving reliable quantification. kcasbio.com Lansoprazole-¹³C₆ is considered the "gold standard" for use as an internal standard in assays designed to measure lansoprazole (B1674482) in biological samples. kcasbio.com
When developing a quantitative assay, a known amount of Lansoprazole-¹³C₆ is added to both the calibration standards and the unknown samples at the beginning of the workflow. kcasbio.com During sample processing, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of analyte is mirrored by a proportional loss of the Lansoprazole-¹³C₆ internal standard. Upon analysis by LC-MS/MS, the instrument detects and quantifies both the unlabeled lansoprazole and the ¹³C₆-labeled internal standard based on their distinct mass-to-charge ratios. A calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the concentration of the calibration standards. The concentration of lansoprazole in an unknown sample is then accurately determined by interpolating its analyte-to-internal-standard ratio from this curve. This approach corrects for variability across the entire analytical procedure. kcasbio.combenthamopen.com
Comparison of Internal Standard Types for Lansoprazole Quantification
| Internal Standard Type | Example | Key Characteristics | Advantages | Disadvantages |
|---|---|---|---|---|
| Stable Isotope Labeled (Ideal) | Lansoprazole-¹³C₆ | Chemically identical to the analyte, differing only in mass. Co-elutes with the analyte. | Corrects for matrix effects, extraction variability, and instrument fluctuations with the highest accuracy. kcasbio.com | Higher cost and may not always be commercially available. |
| Structural Analog (Commonly Used) | Omeprazole, Pantoprazole | Chemically similar but not identical. Elutes at a different retention time. benthamopen.comresearchgate.net | More readily available and less expensive. Can correct for some procedural variability. | Does not co-elute, so it cannot accurately correct for analyte-specific matrix effects or chromatographic inconsistencies. researchgate.net Potential for different extraction recovery and ionization efficiency. |
The use of Lansoprazole-¹³C₆ as an internal standard significantly enhances the performance of quantitative bioanalytical methods for several key reasons.
Accuracy and Precision: Because Lansoprazole-¹³C₆ is chemically and physically identical to unlabeled lansoprazole, it behaves in the same manner during all stages of sample preparation and analysis. kcasbio.com This ensures that any variations in extraction recovery or instrumental response affect both the analyte and the internal standard equally, leading to a consistent ratio and therefore higher accuracy and precision in the final measurement. kcasbio.com
Specificity and Matrix Effect Compensation: Complex biological matrices, such as plasma or tissue homogenates, contain numerous endogenous components that can interfere with the analysis. A critical issue in LC-MS/MS is the "matrix effect," where co-eluting compounds can suppress or enhance the ionization of the analyte, leading to inaccurate results. researchgate.net Since Lansoprazole-¹³C₆ has the same chromatographic retention time as the unlabeled analyte, it experiences the exact same matrix effects. kcasbio.com By calculating the ratio of the analyte to the internal standard, these effects are effectively nullified, dramatically improving the accuracy and reliability of the quantification. Labeling with heavier stable isotopes like ¹³C is particularly advantageous as it avoids the potential for chromatographic separation from the unlabeled compound, an issue that can sometimes occur with deuterium (B1214612) (²H) labeling. kcasbio.com
Sensitivity: While the internal standard does not directly increase the instrument's signal for the analyte, it improves the reliability of measurements at the lower limit of quantification (LLOQ). By providing a stable reference signal, it allows for the confident and accurate measurement of very low concentrations of lansoprazole that might otherwise be obscured by analytical variability. nih.gov
Tracer Studies in Preclinical Research Models (Non-Clinical Contexts)
Stable isotope-labeled compounds are invaluable as tracers in non-clinical research to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive and safe, making them ideal for long-term studies. creative-proteomics.com
Lansoprazole-¹³C₆ can be used as a tracer to map the fate and distribution of the drug in preclinical models. In a typical study, the labeled compound is administered to an animal model. After a predetermined period, various tissues (e.g., liver, kidney, brain, stomach) and biological fluids are collected.
The samples are then processed and analyzed by high-resolution mass spectrometry. The instrument can be specifically tuned to detect the unique mass of Lansoprazole-¹³C₆ and any of its metabolites that retain the ¹³C₆-label. This allows researchers to:
Quantify Drug Concentration: Measure the precise amount of the drug in different tissues, providing a detailed picture of its distribution.
Identify Metabolites: The known mass shift from the ¹³C₆ label helps in the confident identification of drug metabolites from the complex background of endogenous molecules.
Map Metabolic Pathways: By identifying the structure of the labeled metabolites, researchers can elucidate the biotransformation pathways of lansoprazole within the organism.
This approach provides a clear and unambiguous way to trace the journey of the drug through the body, offering critical insights into which organs are exposed to the drug and its metabolites.
The use of tracers like Lansoprazole-¹³C₆ has driven significant methodological progress in non-clinical pharmacokinetic (PK) and pharmacodynamic (PD) research. Pharmacokinetics describes what the body does to a drug, while pharmacodynamics describes what the drug does to the body.
By providing highly accurate and specific data on tissue distribution and clearance rates, ¹³C-labeled tracer studies enable the development of more sophisticated and predictive PK models. This enhanced data quality is crucial for understanding the relationship between drug concentration in a specific tissue and the resulting pharmacological effect (the PK/PD relationship). For instance, accurately measuring the concentration of lansoprazole at its site of action—the parietal cells of the stomach—allows for a more precise correlation with the inhibition of the proton pump. This leads to a better understanding of the drug's mechanism of action and helps in the early stages of drug development.
Methodological Advancements in Proteomics and Metabolomics Research Enabled by ¹³C Labeling
The principle of using stable isotopes to differentiate molecules by mass is a cornerstone of modern proteomics and metabolomics. mpg.de While Lansoprazole-¹³C₆ is a specific labeled drug, the ¹³C labeling strategy it represents is broadly applied to advance these 'omics' fields.
In proteomics , stable isotope labeling is used for accurate protein quantification. chempep.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing one cell population in a medium containing normal ("light") amino acids and another population in a medium with ¹³C-labeled ("heavy") amino acids. creative-proteomics.com When the proteomes from the two populations are mixed and analyzed by mass spectrometry, every protein from the "heavy" culture appears as a pair with its "light" counterpart, separated by a known mass difference. The ratio of the signal intensities of the heavy and light peptide pairs provides a highly accurate relative quantification of protein expression levels between the two conditions.
In metabolomics , ¹³C-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, are used for metabolic flux analysis. creative-proteomics.com By introducing these labeled nutrients to cells or organisms, researchers can trace the path of the ¹³C atoms as they are incorporated into various downstream metabolites. creative-proteomics.com Analysis by mass spectrometry reveals the pattern and extent of ¹³C enrichment in different metabolic intermediates, allowing scientists to map active metabolic pathways and quantify the rate (or flux) of reactions. This has been instrumental in understanding metabolic reprogramming in diseases like cancer. mpg.de
Applications of ¹³C Labeling in 'Omics' Research
| Field | Technique | Description | Key Contribution |
|---|---|---|---|
| Proteomics | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | Cells are cultured in media containing either normal or ¹³C-labeled amino acids, leading to "light" or "heavy" proteomes. creative-proteomics.com | Enables highly accurate relative quantification of thousands of proteins simultaneously between different experimental conditions. chempep.com |
| Metabolomics | Metabolic Flux Analysis | Cells or organisms are fed a ¹³C-labeled substrate (e.g., ¹³C-glucose). The distribution of the ¹³C label in downstream metabolites is tracked by mass spectrometry. creative-proteomics.com | Allows for the mapping and quantification of the activity of metabolic pathways, providing a dynamic view of cellular metabolism. mpg.de |
| Bioanalysis | Isotope Dilution Mass Spectrometry (IDMS) | A ¹³C-labeled version of the analyte (e.g., Lansoprazole-¹³C₆) is used as an internal standard for absolute quantification. osti.gov | Provides the "gold standard" for accuracy and precision in quantifying small molecules in complex biological samples. kcasbio.com |
Future Research Directions and Emerging Paradigms for Isotopic Lansoprazole Derivatives
Development of Novel ¹³C-Labeled Analogues for Enhanced Mechanistic and Metabolic Insight
The synthesis of lansoprazole-¹³C₆, where six carbon atoms in the benzimidazole (B57391) ring system are replaced with their heavier ¹³C isotope, provides a distinct mass shift that facilitates its differentiation from endogenous molecules and unlabeled drug. sapphirebioscience.comadvtechind.com This isotopic labeling is crucial for metabolic studies, allowing researchers to trace the biotransformation of lansoprazole (B1674482) into its primary metabolites, such as lansoprazole sulfone and 5-hydroxy lansoprazole. nih.govmedchemexpress.com
Future research will likely focus on the development of novel ¹³C-labeled analogues with site-specific isotopic incorporation. By strategically placing ¹³C atoms at different positions within the lansoprazole molecule, researchers can gain more granular insights into specific metabolic pathways. For instance, labeling the carbon atoms of the trifluoroethoxy group could elucidate its role in metabolic stability and potential defluorination reactions. Similarly, labeling the methyl group on the pyridine (B92270) ring could provide a clearer understanding of its oxidative metabolism.
These novel analogues will be instrumental in answering fundamental questions about lansoprazole's mechanism of action. The conversion of lansoprazole into its active, thiophilic species in the acidic environment of parietal cells is a key step in its proton pump inhibitory activity. acs.org ¹³C-labeled analogues can help to precisely map the chemical transformations involved in this activation process.
Integration of Lansoprazole-¹³C₆ with Advanced Spectroscopic and Imaging Technologies
The utility of Lansoprazole-¹³C₆ is significantly amplified when coupled with advanced analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools for detecting and quantifying isotopically labeled compounds. massbank.euscirp.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can accurately determine the mass of Lansoprazole-¹³C₆ and its metabolites, enabling their unambiguous identification in complex biological matrices like plasma and urine. scirp.org Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent molecule and analyzing the resulting product ions. massbank.eu The distinct isotopic signature of Lansoprazole-¹³C₆ allows for highly sensitive and specific quantification, even at low concentrations.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful techniques for structural elucidation. news-medical.netdrugbank.com While ¹H NMR provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton of the molecule. news-medical.net The presence of ¹³C labels in Lansoprazole-¹³C₆ enhances the signals in ¹³C NMR spectra, facilitating the assignment of carbon resonances and providing detailed structural information. mdpi.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can correlate proton and carbon signals, further aiding in the complete structural characterization of lansoprazole and its derivatives. drugbank.com The integration of solid-state NMR with ¹³C-labeled compounds can also offer insights into drug-delivery systems. mdpi.com
Future directions will likely involve the integration of Lansoprazole-¹³C₆ with advanced imaging techniques. Mass spectrometry imaging (MSI), for example, could be used to visualize the spatial distribution of the drug and its metabolites within tissues, providing a deeper understanding of its pharmacokinetic and pharmacodynamic properties at a cellular level.
Computational Modeling and Simulation Informed by Isotopic Tracer Data
Data generated from studies using Lansoprazole-¹³C₆ can provide valuable input for the development and refinement of computational models. Pharmacokinetic/pharmacodynamic (PK/PD) models can be enhanced by incorporating data on the absorption, distribution, metabolism, and excretion (ADME) of the isotopically labeled drug. These models can then be used to predict the drug's behavior in different patient populations and to optimize dosing regimens.
Metabolic flux analysis (MFA) and kinetic modeling are other computational approaches that can benefit from isotopic tracer data. arxiv.org By tracing the flow of ¹³C atoms through metabolic pathways, researchers can construct detailed models of cellular metabolism and understand how lansoprazole perturbs these networks. arxiv.org This information is particularly relevant for understanding the drug's effects on off-target pathways and for identifying potential drug-drug interactions. Computational studies, such as those using quantum mechanics/molecular mechanics (QM/MM), can provide insights into the enzymatic reactions involved in lansoprazole metabolism. acs.org
The synergy between experimental data from isotopic tracers and computational modeling will be crucial for building predictive models of drug action and for advancing the principles of systems pharmacology.
Potential for Isotopic Lansoprazole Derivatives in Chemical Biology Tool Development
Isotopically labeled molecules like Lansoprazole-¹³C₆ have significant potential as chemical probes to investigate biological systems. chemicalprobes.orgoicr.on.ca Chemical probes are small molecules used to study the function of proteins and other biomolecules in a cellular or in vivo context. chemicalprobes.org The key attributes of a good chemical probe include high potency and selectivity for its target. chemicalprobes.orgoicr.on.ca
Lansoprazole itself, as a specific inhibitor of the H⁺/K⁺-ATPase, can be considered a chemical probe for studying the function of this proton pump. nih.gov The ¹³C-labeled version enhances its utility by allowing for precise tracking and quantification. Future research could focus on developing photoactivatable or clickable versions of isotopic lansoprazole derivatives. These "smart" probes could be used to identify the specific protein targets of lansoprazole and its metabolites with greater precision, a process crucial for target validation in drug discovery. rsc.org
Furthermore, the development of isotopically labeled analogues of lansoprazole's metabolites, such as Lansoprazole sulfide-¹³C₆ and Lansoprazole sulfone-¹³C₆, will be valuable for studying their distinct biological activities. medchemexpress.commedchemexpress.commedchemexpress.eu For instance, lansoprazole sulfide (B99878) has shown activity against Mycobacterium tuberculosis, suggesting a potential repurposing of this compound. acs.org Isotopic labeling would be invaluable in mechanistic studies of this antitubercular activity.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for structural characterization of Lansoprazole-13C6 to meet regulatory standards?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the isotopic labeling pattern and molecular structure. Cross-validate results with chromatographic purity assays (e.g., HPLC-UV) to ensure compliance with pharmacopeial guidelines. Stability studies under controlled conditions (e.g., light exposure, temperature) should accompany structural data to validate storage recommendations .
Q. How can researchers quantify this compound in pharmacokinetic studies while minimizing interference from endogenous compounds?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution techniques. Optimize sample preparation (e.g., protein precipitation or solid-phase extraction) to reduce matrix effects. Validate the method for specificity, linearity, and precision per ICH guidelines, incorporating internal standards like deuterated analogs for accuracy .
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
- Methodological Answer : Monitor reaction conditions (e.g., temperature, pH) to prevent isotopic scrambling. Use carbon-13-labeled precursors at specific synthetic steps (e.g., methylation or trifluoroethylation). Verify isotopic enrichment via mass spectrometry and ensure compliance with USP/ICH impurity thresholds by isolating intermediates through preparative chromatography .
Advanced Research Questions
Q. How should researchers resolve contradictions in isotopic purity data for this compound across analytical batches?
- Methodological Answer : Conduct cross-laboratory validation using standardized protocols (e.g., NMR for positional isotopic verification and LC-MS for bulk purity). Apply statistical tools (e.g., ANOVA) to identify systematic errors. Re-evaluate calibration standards and instrument parameters (e.g., ionization efficiency in MS) to isolate variability sources. Reference peer-reviewed validation frameworks like the FINER criteria to ensure methodological rigor .
Q. What experimental design optimizes stability studies of this compound under diverse storage conditions?
- Methodological Answer : Implement forced degradation studies (e.g., exposure to heat, humidity, and light) followed by stability-indicating assays (HPLC-DAD or UPLC-QTOF). Use a factorial design to model interactions between stressors. Include kinetic analysis (Arrhenius plots) to predict shelf-life. Document degradation products via tandem MS and cross-reference with pharmacopeial impurity databases .
Q. How can isotopic labeling of this compound influence metabolic pathway analysis in comparative bioavailability studies?
- Methodological Answer : Design crossover trials with simultaneous administration of this compound and unlabeled Lansoprazole. Use tandem mass spectrometry to differentiate isotopic forms in plasma samples. Apply compartmental pharmacokinetic modeling to assess isotope effects on absorption/distribution. Validate findings against in vitro cytochrome P450 inhibition assays to confirm metabolic inertness of the label .
Methodological Considerations for Data Presentation
- Tables : Include parameters such as isotopic enrichment (%), retention time, mass-to-charge ratios, and validation metrics (e.g., LOD, LOQ). Format tables per journal guidelines (e.g., Roman numerals, footnotes for abbreviations) .
- Figures : Use chromatograms overlays for purity comparisons and spectral data (NMR/MS) with annotated peaks. Ensure color accessibility in spectral plots for grayscale reproduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
